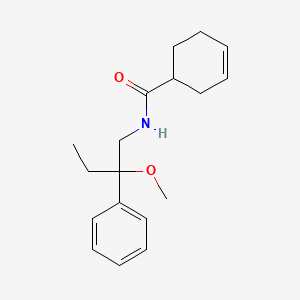
N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.403. It is a disubstituted cyclohexane .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide in its further reaction with 0.5 eq. of t-BuOK results in the formation of intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of “N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” can be analyzed using various techniques such as NMR and quantum chemical analysis . The unusual NMR spectra and surprising protonation site of this compound can be explained based on the delocalization of the π-symmetric orbitals of its molecules .Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Applications
Analytical Profiling of Arylcyclohexylamines
Arylcyclohexylamines, a category to which N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide might be related, have been extensively studied for their psychoactive properties. De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines through various analytical techniques, demonstrating the importance of robust analytical methods for identifying and quantifying these compounds in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Characterization of Cyclohexanecarboxamide Derivatives
The synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives by Özer et al. (2009) highlight the relevance of synthetic chemistry in exploring the structural diversity of cyclohexanecarboxamide compounds. This work contributes to understanding the molecular conformation and stability of these derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Synthesis and Medicinal Chemistry
Development of Cannabinoid-1 Receptor Antagonists
Iyer et al. (2015) discussed the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamide cannabinoids, demonstrating the utility of cyclohexanecarboxamide frameworks in medicinal chemistry. Their work also explores species-dependent affinity differences, which are crucial for the development of selective receptor antagonists (Iyer et al., 2015).
Synthesis and Antifolate Properties
The study by Degraw et al. (1992) on the synthesis and evaluation of deazaaminopterin analogs highlights the potential of cyclohexanone derivatives in cancer therapy, suggesting a broader applicability of cyclohexanecarboxamide derivatives in therapeutic interventions (Degraw, Christie, Colwell, & Sirotnak, 1992).
Propiedades
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-18(21-2,16-12-8-5-9-13-16)14-19-17(20)15-10-6-4-7-11-15/h4-6,8-9,12-13,15H,3,7,10-11,14H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMXBNUNVMAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
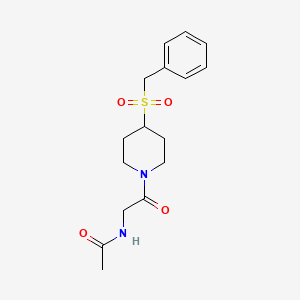
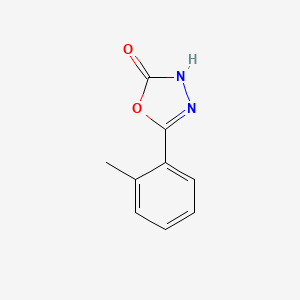
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)
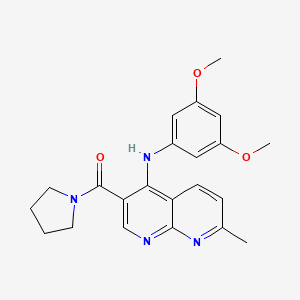
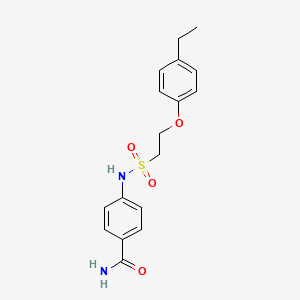
![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
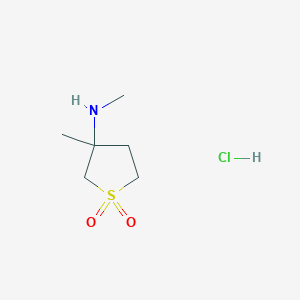
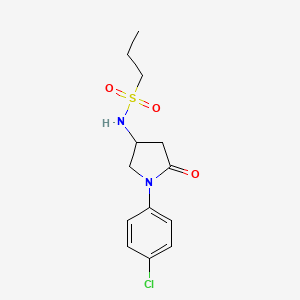
![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)